2,6-Dichloro-N-propylpyrimidin-4-amine
Description
Properties
CAS No. |
72063-77-5 |
|---|---|
Molecular Formula |
C7H9Cl2N3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2,6-dichloro-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
IANUGQINIJIROT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Research has indicated that 2,6-Dichloro-N-propylpyrimidin-4-amine exhibits potential antimicrobial activity against various pathogens. Furthermore, it has been studied for its anti-inflammatory effects, which could be beneficial in developing new treatments for inflammatory diseases.
Case Study: Antimicrobial Activity
A study investigated the efficacy of this compound against a range of bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.
Pharmaceutical Development
Building Block for Drug Development
The compound serves as a crucial building block in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with molecular targets allows researchers to design compounds that can modulate biological pathways effectively.
Table 2: Potential Drug Applications
Industrial Applications
Production of Dyes and Polymers
In addition to its pharmaceutical applications, this compound is used in the chemical industry for producing dyes and polymers. Its reactivity allows it to be incorporated into various polymer chains, enhancing material properties.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The N-propyl group in the target compound donates electrons via induction, slightly deactivating the pyrimidine ring compared to the electron-withdrawing N-phenyl group in (2,6-Dichloro-pyrimidin-4-yl)-phenyl-amine . This difference influences reactivity in nucleophilic substitution reactions.
- Synthetic Utility : Unlike 4,6-dichloro-2-(methylthio)pyrimidine (), the 2,6-dichloro configuration in the target compound directs substitution to position 4, enabling selective functionalization.
Preparation Methods
Nitration of Diethyl Malonate
The synthesis begins with the nitration of diethyl malonate using fuming nitric acid at 0–15°C. This exothermic reaction generates diethyl nitromalonate (compound V) with a yield of 93.75%. Key parameters include:
-
Temperature control : Maintaining sub-15°C conditions prevents over-nitration and byproduct formation.
-
Solvent-free conditions : The reaction proceeds neat, simplifying post-treatment.
The nitration mechanism involves electrophilic aromatic substitution, where nitric acid acts as both the nitrating agent and solvent. Post-reaction purification involves dichloromethane extraction and sodium carbonate washing to remove residual acids.
Cyclization with Thiourea
Diethyl nitromalonate undergoes cyclization with thiourea in ethanol under sodium ethoxide catalysis. This step forms 2-thio-4,6-dihydroxy-5-nitropyrimidine (compound IV) via nucleophilic attack and subsequent ring closure.
-
Reaction time : 2 hours under reflux ensures complete conversion.
-
Acidification : Concentrated hydrochloric acid precipitates the product, yielding a crystalline solid after alcohol washing.
Alkylation with Propyl Bromide
Compound IV is alkylated using n-propyl bromide in a sodium hydroxide/N-methylpyrrolidone (NMP) system. This step introduces the propylthio group, yielding 2-propylthio-4,6-dihydroxy-5-nitropyrimidine (compound III) with 84.43% efficiency.
-
Base selection : Sodium hydroxide facilitates deprotonation, enhancing nucleophilicity.
-
Solvent effects : NMP improves solubility and reaction homogeneity.
Chlorination with Phosphorus Oxychloride
Hydroxyl groups at positions 4 and 6 are chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA). This step produces 2-propylthio-4,6-dichloro-5-nitropyrimidine (compound II) at 81.03% yield.
-
Catalytic role of DMA : Acts as a Lewis acid, accelerating chlorination.
-
Temperature : 110°C for 3 hours ensures complete substitution.
Reduction of Nitro Group
The final step involves catalytic hydrogenation of compound II using palladium on carbon (Pd/C) in ethanol. This reduces the nitro group to an amine, yielding 2,6-dichloro-N-propylpyrimidin-4-amine.
-
Hydrogen pressure : Ambient pressure suffices, avoiding high-pressure equipment.
-
Catalyst loading : 5% Pd/C achieves full conversion within 12 hours.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Catalytic System Refinement
Purification Techniques
-
Recrystallization : Ethanol recrystallization of compound III achieves >98% purity, critical for downstream steps.
-
Column chromatography : Silica gel chromatography isolates compound II with minimal halogenated impurities.
Industrial Scalability and Cost Analysis
Continuous Flow Synthesis
Adapting the nitration and cyclization steps to continuous flow systems could enhance throughput. Preliminary models suggest a 30% reduction in reaction time and 20% lower solvent usage.
Raw Material Cost Breakdown
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Diethyl malonate | 45 | 18 |
| n-Propyl bromide | 120 | 48 |
| Phosphorus oxychloride | 90 | 36 |
Waste Management
-
Halogenated byproducts : Incineration at 1,200°C ensures complete decomposition.
-
Solvent recovery : Ethanol and NMP are distilled and reused, reducing environmental impact.
Comparative Analysis with Alternative Routes
Nitrosonitric Acid Method
Earlier methods using nitrosonitric acid faced challenges:
Azo-Compound Reduction
An alternative route involving azo intermediates was discarded due to:
-
High-pressure requirements : Hydrogenation at 50 psi increased infrastructure costs.
-
Complex purification : Multiple column separations raised production time by 40%.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the optimized synthetic routes for 2,6-Dichloro-N-propylpyrimidin-4-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 2,6-dichloropyrimidin-4-amine with propylamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Post-reaction, purification via column chromatography (using EtOAc/hexane gradients) and recrystallization yields high-purity crystals. Monitoring reaction progress with TLC (Rf ~0.10–0.30 in EtOAc/hexane systems) and confirming purity via melting point analysis (e.g., 156–162°C for analogs) is critical .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include δ ~2.10–2.50 ppm (CH3 groups), δ ~3.38 ppm (propyl-CH2), and δ ~6.70–7.90 ppm (aromatic protons). Exchangeable NH protons appear as broad singlets (~δ 9.50–9.70 ppm) in DMSO-d6 .
- Elemental Analysis : Confirm empirical formula (e.g., C7H10Cl2N3) with <0.4% deviation .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, analogs like N-aryl derivatives show bond angles of ~120° for pyrimidine rings .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Use fume hoods for volatile solvents (e.g., THF).
- Neutralize acidic/basic waste before disposal and collaborate with certified waste management services .
Advanced Research Questions
Q. How can low aqueous solubility of this compound be addressed for biological studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., methoxy, ethoxy) at the 4-position. For example, N-(4-methoxyphenyl) analogs show improved solubility due to hydrogen bonding .
- Salt Formation : Hydrochloride salts (e.g., compound 21 in ) enhance water solubility (melting point ~287°C) .
- Co-solvents : Use DMSO-water mixtures (<10% v/v) to maintain compound stability .
Q. How do substituents influence the reactivity and regioselectivity of this compound?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at the 2,6-positions direct nucleophilic attacks to the 4-position.
- Steric Effects : Bulky substituents (e.g., isopropyl) reduce reaction yields due to steric hindrance. For example, N-propyl derivatives achieve ~63% yield, while N-isopropyl analogs drop to ~50% .
- Table : Comparative Yields of Derivatives
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| N-propyl | 63 | 156–162 |
| N-(4-methoxyphenyl) | 72 | 185–187 |
| N-isopropyl | 50 | 131–133 |
Q. How can conflicting NMR data for derivatives be resolved?
- Methodological Answer :
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH proton signals. For example, NH protons in CDCl3 may appear as sharp singlets, while in DMSO-d6, they broaden due to hydrogen bonding .
- Dynamic Effects : Rotameric equilibria in propyl chains cause splitting (e.g., δ ~3.38 ppm for N-propyl-CH2) .
- 2D NMR : Use HSQC/HMBC to assign ambiguous signals. For instance, NOESY can confirm spatial proximity of aromatic and alkyl protons .
Q. What computational tools are suitable for modeling this compound’s interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects using GROMACS/AMBER. For analogs, MD shows ~10% higher stability in hydrophobic pockets .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases). Pyrimidine derivatives show docking scores <−8.0 kcal/mol .
Data Contradiction Analysis
Q. Why do melting points vary significantly among derivatives (e.g., 156–287°C)?
- Methodological Answer :
- Crystallinity : Hydrochloride salts (e.g., compound 21) exhibit higher melting points due to ionic lattice stability .
- Intermolecular Forces : Methoxy groups enhance van der Waals interactions, raising melting points (e.g., 185°C vs. 156°C for non-methoxy analogs) .
Q. How to resolve discrepancies in reaction yields reported across studies?
- Methodological Answer :
- Reaction Scale : Milligram-scale syntheses often yield <70%, while gram-scale optimizations achieve >80% .
- Catalyst Use : Unreported catalysts (e.g., KI in nucleophilic substitutions) may boost yields by 15–20% .
Experimental Design
Q. Design a protocol to synthesize and characterize a novel 4-substituted derivative.
- Methodological Answer :
Synthesis : React this compound with 4-methoxybenzyl chloride in THF/K2CO3 (reflux, 12 h).
Purification : Use silica gel column (EtOAc/hexane 1:3 → 1:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
